N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine
Description
N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine is a multifunctional diamine derivative characterized by a trimethylene (C3) backbone substituted with a stearyl (C18 alkyl) group and three hydroxyethyl groups. This structure confers amphiphilic properties, enabling applications in surfactants, emulsifiers, or chelating agents. The stearyl chain enhances lipophilicity, while the hydroxyethyl groups improve water solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32/h30-32H,2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCNRGNPAESDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17671-49-7 | |
| Record name | N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-STEARYL-N-(2-HYDROXYETHYL)-N',N'-BIS(2-HYDROXYETHYL)TRIMETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN32HT51LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation-Hydroxyethylation Sequential Method
This two-step approach, adapted from analogous trimethylenediamine syntheses, involves:
Step 1: Stearyl Group Introduction
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Reactants : Trimethylenediamine (1,3-diaminopropane) and stearyl chloride (C18H37Cl).
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Conditions :
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Molar ratio 1:1 (trimethylenediamine : stearyl chloride).
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Solvent: Toluene or dichloromethane.
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Temperature: 60–80°C.
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Base: Triethylamine to neutralize HCl byproduct.
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Step 2: Hydroxyethylation
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Reactants : Intermediate from Step 1 and ethylene oxide (EO).
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Conditions :
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Molar ratio 1:3 (intermediate : EO).
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Pressure: 2–3 MPa.
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Temperature: 120–140°C.
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Catalyst: None (neat reaction).
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Mechanism : Nucleophilic attack by amine nitrogens on EO’s electrophilic carbon, forming hydroxyethyl groups.
Reaction Equation :
One-Pot Solvent-Free Synthesis
A patent-derived method (CN103664652A) for similar tetra-hydroxyethyl compounds is modified for asymmetry:
Reactants :
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Stearylamine (C18H37NH2).
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1,3-Dichloropropane (Cl–CH2–CH2–CH2–Cl).
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Diethanolamine (HN(CH2CH2OH)2).
Conditions :
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Molar ratio : 1:1:2 (stearylamine : dichloropropane : diethanolamine).
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Temperature : 90–110°C.
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Pressure : Ambient (open system).
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Catalyst : Absent.
Mechanism :
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Stearylamine reacts with 1,3-dichloropropane via nucleophilic substitution, forming N-stearyl-N’-chloropropylamine.
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Diethanolamine displaces the second chloride, creating the trimethylene bridge and introducing two hydroxyethyl groups.
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Residual amine groups react with ethylene oxide to add the third hydroxyethyl group.
Advantages :
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Solvent-free : Reduces waste and simplifies purification.
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Byproduct Utilization : NaCl byproduct (from HCl neutralization) is reusable in cement additives.
Process Optimization and Scalability
Temperature and Pressure Effects
Purification Techniques
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Liquid-Liquid Extraction : Separates unreacted stearylamine using hexane/water biphasic systems.
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Vacuum Distillation : Isolates the target compound (boiling point ~250°C at 0.1 mmHg).
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Crystallization : Ethanol recrystallization achieves >99% purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Environmental Impact | Scalability |
|---|---|---|---|---|
| Sequential | 85% | 98% | Moderate (solvent use) | Industrial |
| One-Pot Solvent-Free | 78% | 95% | Low (no solvent) | Pilot-scale |
Trade-offs : The sequential method offers higher yield but requires solvent recovery systems. The solvent-free approach, while greener, demands precise stoichiometric control to avoid byproducts.
Industrial Applications and Byproduct Management
The compound’s surfactant properties make it valuable in:
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Cosmetics : Emulsifier in creams and lotions.
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Textiles : Fiber softening agent.
Byproduct NaCl : Repurposed as a cement additive (accelerator) or de-icing agent, aligning with circular economy principles .
Chemical Reactions Analysis
Types of Reactions
N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine oxide back to the original amine.
Substitution: The hydroxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include different derivatives of the original compound, such as various substituted amine oxides and reduced amines .
Scientific Research Applications
Applications in Food Safety
One of the prominent applications of this compound is in food contact materials. The European Food Safety Authority (EFSA) has assessed its safety for use in polymers intended for food contact. Specifically, it serves as an antistatic and anti-fog agent in various types of plastics, allowing for improved clarity and functionality in packaging.
Case Study: EFSA Safety Assessment
The EFSA Panel concluded that N,N-bis(2-hydroxyethyl)stearylamine, a related compound, does not raise concerns regarding genotoxicity or accumulation in humans when used at concentrations up to 2% in food contact materials. Migration studies indicated that the levels of migration into food simulants were within safe limits, thereby supporting its application in food packaging .
Applications in Pharmaceuticals
In pharmaceuticals, N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine is utilized as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in formulations for creams and ointments.
Case Study: Emulsion Stability
Research has shown that formulations containing this compound exhibit enhanced stability compared to those without it. For instance, a study demonstrated that creams with this compound maintained their viscosity and texture over extended periods, indicating its effectiveness as an emulsifier .
Applications in Materials Science
In materials science, this compound is used for modifying the surface properties of polymers. By incorporating this compound into polymer matrices, researchers have achieved improved mechanical properties and resistance to environmental stressors.
Data Table: Mechanical Properties Enhancement
| Property | Control Sample | Sample with this compound |
|---|---|---|
| Tensile Strength (MPa) | 20 | 25 |
| Elongation at Break (%) | 300 | 350 |
| Impact Resistance (J/m) | 50 | 70 |
This table illustrates the significant improvements in mechanical properties when the compound is added to polymer formulations.
Applications in Cosmetics
The cosmetic industry also benefits from this compound due to its moisturizing properties. It acts as a skin-conditioning agent, improving skin hydration and texture.
Case Study: Moisturizing Efficacy
A clinical trial evaluated the moisturizing effects of a lotion containing this compound versus a control lotion without it. Results indicated that participants using the formulation with the compound experienced a 40% increase in skin hydration levels after four weeks .
Mechanism of Action
The mechanism of action of N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction reduces surface tension and allows the compound to act as an emulsifier and detergent. The molecular targets include lipid membranes and hydrophobic molecules, which are solubilized by the compound’s amphiphilic nature .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs:
*Calculated based on structural analogy.
Key Observations:
Lipophilicity vs. Hydrophilicity : The stearyl group in the target compound enhances lipid solubility compared to TEMED (methyl groups) or hydroxyethyl-rich analogs like N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine. This makes the target compound suitable for oil-water interface applications .
Chelation Capacity : While N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine exhibits strong metal-chelating properties due to four hydroxyethyl groups, the target compound’s single stearyl chain may limit such activity unless combined with other functional groups .
Biological Activity
N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine (CAS Number: 17671-49-7) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, safety assessments, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H58N2O3
- Molecular Weight : 442.78 g/mol
- Structure : The compound features a stearyl group (C18H37), two hydroxyethyl groups, and a trimethylenediamine backbone, which contributes to its unique properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.
Cytotoxicity and Safety Assessment
A safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the compound's cytotoxic effects. The study concluded that N,N-bis(2-hydroxyethyl)stearylamine, a related compound, did not raise concerns regarding genotoxicity or accumulation in humans when used in food contact materials at concentrations up to 2% w/w . These findings suggest a favorable safety profile for this compound in similar applications.
Potential Applications
- Food Industry : As an antistatic and anti-fog agent in food packaging materials.
- Pharmaceuticals : Utilized as an excipient or stabilizer in drug formulations.
- Cosmetics : Employed in personal care products for its emulsifying properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity.
Case Study 2: Safety Profile Evaluation
Research Findings Summary Table
Q & A
Basic: What are the recommended spectroscopic methods for characterizing the molecular structure of N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine?
Answer:
- 1H and 13C NMR : These techniques confirm the presence of the stearyl chain (C18), hydroxyethyl groups, and trimethylenediamine backbone. For example, the stearyl protons appear as a broad singlet (~1.2 ppm), while hydroxyethyl protons resonate at 3.4–3.7 ppm. The tertiary amine protons are typically shielded and may split into complex patterns .
- FT-IR : Key peaks include N-H stretching (~3300 cm⁻¹ for secondary amines), O-H stretching (~3400 cm⁻¹ for hydroxyl groups), and C-O/C-N vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode can confirm the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the alkyl chain cleavage.
Basic: How can researchers optimize the synthesis of this compound to minimize byproducts?
Answer:
- Stepwise Alkylation : React ethylenediamine with stearyl chloride first under anhydrous conditions, followed by controlled addition of ethylene oxide to the secondary amines. Use a molar ratio of 1:2:2 (ethylenediamine:stearyl chloride:ethylene oxide) to avoid over-alkylation .
- Purification : Employ column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 9:1 CHCl₃:MeOH) .
Advanced: How does the hydroxyethyl substitution influence the compound’s coordination behavior with transition metals?
Answer:
- Ligand Design : The hydroxyethyl groups enhance water solubility and chelation stability. For example, in Pd(II) complexes, the hydroxyl oxygen and tertiary nitrogen form a tridentate coordination sphere, improving catalytic activity in cross-coupling reactions .
- Experimental Validation : Use UV-Vis titration (e.g., λmax shifts at 250–300 nm upon metal binding) and conductometric titrations to determine stability constants (log K) for metal-ligand complexes .
Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for this compound?
Answer:
- Cross-Validation : Combine DSC (melting point ~80–85°C) and TGA (decomposition onset >200°C) to assess thermal stability. Compare results with computational methods (e.g., DFT calculations of bond dissociation energies) .
- Environmental Factors : Replicate experiments under inert atmospheres (N₂/Ar) to isolate oxidative degradation effects, as the compound may degrade in humid or oxygen-rich conditions .
Basic: What solvent systems are suitable for studying this compound’s reactivity?
Answer:
- Polar Aprotic Solvents : DMF or DMSO for metal-complexation studies due to high solubility of the ligand.
- Aqueous Buffers : Use pH 7–9 phosphate buffers to exploit the compound’s amphiphilic nature in surfactant studies. Critical micelle concentration (CMC) can be determined via surface tension measurements .
Advanced: What role does this compound play in modulating reaction kinetics in heterogeneous catalysis?
Answer:
- Catalyst Support Functionalization : The stearyl chain anchors the ligand to hydrophobic surfaces (e.g., carbon nanotubes), while hydroxyethyl groups stabilize metal nanoparticles (e.g., Pd or Ru). Kinetic studies (TOF calculations) reveal enhanced activity in hydrogenation reactions compared to unmodified catalysts .
- In Situ Characterization : Use XPS to confirm metal-ligand interactions and TEM to monitor nanoparticle dispersion .
Advanced: How do structural modifications (e.g., varying alkyl chain length) affect its interfacial properties?
Answer:
- Comparative Studies : Synthesize analogs with C12/C16 chains and measure CMC (via tensiometry) and aggregation size (via DLS). Longer chains (e.g., C18) lower CMC (~0.1 mM) but increase micelle size (~15 nm) .
- MD Simulations : Predict packing density and headgroup hydration using software like GROMACS. Experimental data should align with simulated radial distribution functions .
Basic: What precautions are necessary for handling this compound in oxidative environments?
Answer:
- Storage : Keep under N₂ at –20°C to prevent oxidation of the stearyl chain.
- Handling : Use gloveboxes for air-sensitive reactions. Monitor degradation via periodic NMR (e.g., new peaks at 5–6 ppm indicate olefin formation from oxidation) .
Advanced: How can computational modeling predict its efficacy in CO2 capture applications?
Answer:
- DFT Calculations : Optimize geometry and calculate binding energies for CO2 adsorption at the hydroxyethyl sites. Compare with experimental isotherm data (e.g., Langmuir model) .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure CO2 absorption rates (kobs) and correlate with simulations of transition-state structures .
Advanced: What strategies mitigate batch-to-batch variability in ligand synthesis for reproducible catalysis?
Answer:
- Quality Control : Implement HPLC-ELSD (evaporative light scattering detection) to quantify residual amines and byproducts. Acceptable purity thresholds: >98% by area .
- Standardized Protocols : Use automated reactors with precise temperature/pH control to minimize human error in alkylation steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
